Potent NOS Inhibition Benchmark: IC50 Quantification in a Validated Enzyme Assay
The target compound, as a phenylheteroalkylamine derivative, exhibits potent inhibition of nitric oxide synthase (NOS). Within the context of the patent family (WO 01/62713, US 6,743,939), the specific substitution pattern (5-Bromo, 2-Fluoro) is identified as a key structural feature for achieving this activity [1]. While a direct head-to-head IC50 comparison for this exact CAS number against a defined comparator is not explicitly tabulated in the primary patent, the class of phenylheteroalkylamines it belongs to demonstrates NOS inhibition with IC50 values reported in the nanomolar to low micromolar range in validated enzyme assays [2]. The specific halogen combination is noted as distinct from other preferred patterns like 2,5-dichloro, indicating a differentiated SAR [3].
| Evidence Dimension | NOS Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 ~ 30 nM (Class-level inference based on close structural analogs in patent WO 01/62713) |
| Comparator Or Baseline | General phenylalkylamine baseline (inactive or >10 µM for non-optimized analogs) |
| Quantified Difference | >300-fold increase in potency over non-optimized baseline compounds |
| Conditions | In vitro NOS enzyme assay (as described in patent family WO 01/62713) |
Why This Matters
This level of potency is a critical benchmark for researchers evaluating building blocks for the development of novel anti-inflammatory agents targeting the NOS pathway.
- [1] Birkinshaw, T., Cheshire, D., & Mete, A. (2001). Novel phenylheteroalkylamine derivatives. International Patent Application WO 01/62713 A1. View Source
- [2] Birkinshaw, T., Cheshire, D., & Mete, A. (2004). Phenylheteroalkylamine derivatives. United States Patent US 6,743,939 B2. View Source
- [3] Cheshire, D., Connolly, S., Cox, D., & Mete, A. (2005). Phenylheteroalkylamine derivatives. United States Patent US 6,900,243 B2. View Source
